1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione
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Overview
Description
1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxyethylamino group, and a purine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenylmethyl intermediate through a halogenation reaction.
Introduction of the Purine Core: The purine core is introduced via a nucleophilic substitution reaction, where the fluorophenylmethyl intermediate reacts with a suitable purine derivative.
Attachment of the Methoxyethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Fluorophenyl)methyl]-8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione
- 1-[(2-Fluorophenyl)methyl]-8-(2-ethylamino)-3,7-dimethylpurine-2,6-dione
Uniqueness
1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione is unique due to the presence of the methoxyethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
327098-43-1 |
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Molecular Formula |
C17H20FN5O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20FN5O3/c1-21-13-14(20-16(21)19-8-9-26-3)22(2)17(25)23(15(13)24)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3,(H,19,20) |
InChI Key |
XTIUVUZZXLHWBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1NCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C |
solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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